azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate
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Overview
Description
Azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate is a complex organic compound that features a purine base attached to a ribosyl moiety, along with a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the ribosyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperature, pH, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce various substituted benzenesulfonate compounds .
Scientific Research Applications
Azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme activity and nucleic acid interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical research.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is mediated by the compound’s unique structural features, including its purine base and ribosyl moiety .
Comparison with Similar Compounds
Similar Compounds
Adenosine: Shares a similar purine base and ribosyl moiety but lacks the benzenesulfonate group.
Guanosine: Another purine nucleoside with a different base structure.
Thymidine: A pyrimidine nucleoside with a different base and sugar moiety.
Uniqueness
Azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate is unique due to its combination of a purine base, ribosyl moiety, and benzenesulfonate group. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C18H24N6O7S2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate |
InChI |
InChI=1S/C18H21N5O7S2.H3N/c19-15-12-16(23(8-20-12)17-14(26)13(25)11(7-24)30-17)22-18(21-15)31-6-5-9-1-3-10(4-2-9)32(27,28)29;/h1-4,8,11,13-14,17,24-26H,5-7H2,(H2,19,21,22)(H,27,28,29);1H3/t11-,13-,14-,17-;/m1./s1 |
InChI Key |
AYQGFWKUGKSGCZ-TZNCIMHNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)S(=O)(=O)[O-].[NH4+] |
Canonical SMILES |
C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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